3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one
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Description
3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PTMP and has a molecular formula of C13H12N2O.
Scientific Research Applications
Regiospecific Synthesis
An efficient approach to synthesize 6-aryl-3-cyano-5-alkylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones was developed, highlighting the compound's utility in creating heterocyclic compounds with potential applications in medicinal chemistry and nonlinear optics. This synthesis pathway involves iminophosphorane-mediated annulation, indicative of the compound's versatility in chemical synthesis (Wu et al., 2010).
Electronic and Optical Properties
Research on thiopyrimidine derivatives, including compounds structurally related to "3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one," has explored their electronic, linear, and nonlinear optical (NLO) properties. These studies have demonstrated promising applications in optoelectronics and high-tech applications due to their considerable NLO characteristics, backed by density functional theory (DFT) findings (Hussain et al., 2020).
Biological Activity
The synthesis and testing of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have revealed significant biological activities, including antiviral and antitumor effects. This highlights the potential of "this compound" and its derivatives in the development of new therapeutic agents (Petrie et al., 1985).
Photochemical Applications
Studies on the photochemistry of 4(3H)-pyrimidin-4-ones have led to the discovery of medium-ring lactams, underscoring the potential of "this compound" in photochemical transformations and the development of new photoreactive compounds (Hirai et al., 1980).
Supramolecular Chemistry
The compound's derivatives have been used to demonstrate strong dimerization via quadruple hydrogen bonding, presenting applications in supramolecular chemistry for creating highly ordered structures and materials (Beijer et al., 1998).
properties
IUPAC Name |
3-methyl-6-(4-methylphenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-12(15)14(2)8-13-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEGSHVLNNLYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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